molecular formula C18H28N2O4 B13170876 Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13170876
M. Wt: 336.4 g/mol
InChI Key: YUPJDMZGLOSGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O4 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(14(19)11-20)12-6-7-15(22-4)16(10-12)23-5/h6-7,10,13-14H,8-9,11,19H2,1-5H3

InChI Key

YUPJDMZGLOSGTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.